molecular formula C25H29N3O4 B15130998 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylic acid

1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylic acid

Cat. No.: B15130998
M. Wt: 435.5 g/mol
InChI Key: BYFYCMTZKBPDGR-FQEVSTJZSA-N
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Description

1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylic acid is an organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzyl group, a tert-butoxycarbonyl-protected amino group, and an imidazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylic acid typically involves multiple steps, including the protection of amino groups, formation of the imidazole ring, and introduction of the benzyl group. Common reagents used in these reactions include tert-butyl chloroformate, benzyl bromide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylic acid
  • This compound analogs

Uniqueness

This compound is unique due to its specific structural features, such as the combination of a benzyl group, a tert-butoxycarbonyl-protected amino group, and an imidazole ring. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C25H29N3O4

Molecular Weight

435.5 g/mol

IUPAC Name

1-benzyl-5-methyl-2-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl]imidazole-4-carboxylic acid

InChI

InChI=1S/C25H29N3O4/c1-17-21(23(29)30)27-22(28(17)16-19-13-9-6-10-14-19)20(15-18-11-7-5-8-12-18)26-24(31)32-25(2,3)4/h5-14,20H,15-16H2,1-4H3,(H,26,31)(H,29,30)/t20-/m0/s1

InChI Key

BYFYCMTZKBPDGR-FQEVSTJZSA-N

Isomeric SMILES

CC1=C(N=C(N1CC2=CC=CC=C2)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC1=C(N=C(N1CC2=CC=CC=C2)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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